Cas no 2228814-04-6 (5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate)

5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate 化学的及び物理的性質
名前と識別子
-
- 5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate
- EN300-1987771
- 2228814-04-6
- [5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate
-
- インチ: 1S/C7H7F3N2O3S/c8-7(9,10)5-1-2-6(12-3-5)4-15-16(11,13)14/h1-3H,4H2,(H2,11,13,14)
- InChIKey: SWNDKITYPGWOQF-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OCC1C=CC(C(F)(F)F)=CN=1
計算された属性
- 精确分子量: 256.01294775g/mol
- 同位素质量: 256.01294775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 325
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 90.7Ų
5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987771-2.5g |
[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |
2228814-04-6 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1987771-5.0g |
[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |
2228814-04-6 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1987771-10.0g |
[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |
2228814-04-6 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1987771-0.1g |
[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |
2228814-04-6 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1987771-0.25g |
[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |
2228814-04-6 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1987771-0.05g |
[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |
2228814-04-6 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1987771-1.0g |
[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |
2228814-04-6 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1987771-0.5g |
[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |
2228814-04-6 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1987771-5g |
[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |
2228814-04-6 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1987771-1g |
[5-(trifluoromethyl)pyridin-2-yl]methyl sulfamate |
2228814-04-6 | 1g |
$986.0 | 2023-09-16 |
5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
5-(trifluoromethyl)pyridin-2-ylmethyl sulfamateに関する追加情報
5-(Trifluoromethyl)pyridin-2-ylmethyl Sulfamate (CAS No. 2228814-04-6)
5-(Trifluoromethyl)pyridin-2-ylmethyl sulfamate (CAS No. 2228814-04-6) is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis, pharmacology, and agrochemistry. This compound belongs to the class of sulfamate esters, which are widely used as intermediates in the development of bioactive molecules. The structure of 5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate is characterized by a pyridine ring substituted with a trifluoromethyl group at the 5-position and a sulfamate group attached to the 2-position via a methylene bridge. This unique combination of functional groups makes it a versatile building block for various applications.
The synthesis of 5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate typically involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and functional group transformations. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the pyridine ring with high precision. Additionally, the incorporation of trifluoromethyl groups has been optimized using electrophilic fluorination techniques, ensuring high yields and purity.
One of the most promising applications of 5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate lies in its role as an intermediate in the synthesis of agrochemicals. The trifluoromethyl group is known for its ability to enhance herbicidal activity by improving metabolic stability and bioavailability. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against a wide range of weeds, making them potential candidates for next-generation herbicides. Furthermore, the sulfamate group provides additional flexibility in modulating the physicochemical properties of the molecule, enabling fine-tuning for specific agricultural needs.
In the pharmaceutical industry, 5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate has been explored as a scaffold for drug discovery. The pyridine ring serves as an excellent platform for incorporating bioisosteric replacements and heterocyclic motifs, which are crucial for targeting specific biological pathways. For example, researchers have utilized this compound as a precursor for kinase inhibitors, where the trifluoromethyl group contributes to both potency and selectivity. Computational studies have also highlighted its potential as a lead compound in anti-inflammatory and antiviral drug development.
The environmental impact of 5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate has been a subject of recent investigations. Studies on its degradation pathways under various environmental conditions have shown that it undergoes rapid hydrolysis in aqueous environments, reducing its persistence in ecosystems. However, further research is needed to assess its long-term effects on soil microbiota and aquatic organisms. Regulatory agencies are closely monitoring these findings to ensure that any commercial applications comply with safety standards.
In conclusion, 5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate (CAS No. 2228814-04-6) represents a valuable chemical entity with diverse applications across multiple industries. Its unique structure, combined with advancements in synthetic methodologies and application-specific modifications, positions it as a key player in modern chemical innovation. As research continues to uncover new potentials for this compound, it is expected to contribute significantly to both scientific progress and industrial development.
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